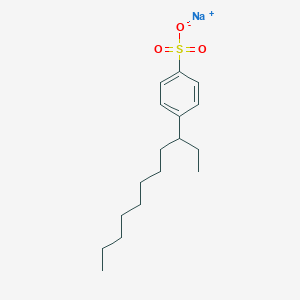

Sodium (C10-16)alkylbenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;4-undecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKUZKXWBQJYTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058679 | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS] | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (C10-C16) Alkyl benzene sulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

68081-81-2, 127184-52-5, 18777-52-1 | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering Research for Sodium C10 16 Alkylbenzenesulfonate Production

Sulfonation Reaction Pathways and Mechanisms

The foundational step in producing Sodium (C10-16)alkylbenzenesulfonate is the electrophilic aromatic substitution reaction where a sulfonyl group is attached to the linear alkylbenzene chain. alfa-chemistry.com The two principal sulfonating agents employed in industrial settings are sulfur trioxide (SO₃) and oleum (B3057394) (fuming sulfuric acid).

Sulfur Trioxide (SO₃) Based Sulfonation Processes and Optimization

The reaction of linear alkylbenzene with sulfur trioxide is the most prevalent method for manufacturing anionic surfactants like this compound. researchgate.netacs.orgscite.ai This process is typically carried out in continuous reactors, most commonly falling film reactors, where gaseous SO₃ is reacted with the liquid alkylbenzene. researchgate.net

Key process parameters that are optimized to ensure high yield and product quality include:

Molar Ratio: The molar ratio of SO₃ to linear alkylbenzene is a critical factor. A ratio of approximately 1:1 is generally maintained to maximize the conversion of the alkylbenzene while minimizing the formation of unwanted by-products such as sulfones and anhydrides. researchgate.net

Reaction Temperature: The sulfonation reaction is highly exothermic. enviro.wiki The temperature is typically controlled within a range of 40–70°C to ensure a high reaction rate without causing product degradation or excessive side reactions.

Reaction Time: In continuous reactors like falling film reactors, the residence time is short, often on the order of minutes or even seconds. researchgate.netaidic.it This rapid reaction is a key advantage of using the highly reactive sulfur trioxide.

Post-Reaction Aging: Following the initial sulfonation, the reaction mixture is often subjected to an "aging" period. During this stage, further reactions can occur that increase the conversion of the remaining linear alkylbenzene to the desired sulfonic acid. researchgate.netacs.org This can lead to a conversion increase of 0.5 to 1%. acs.org

Computational chemistry studies have suggested that the commonly accepted mechanism for aromatic sulfonation by sulfur trioxide may not fully apply to the sulfonation of alkylbenzenes, proposing an alternative reaction pathway. acs.org The reaction is understood to proceed through the formation of a pyrosulfonic acid intermediate. researchgate.net

Oleum (Fuming Sulfuric Acid) Based Sulfonation Processes

Oleum, which is a solution of sulfur trioxide in concentrated sulfuric acid, can also be used as a sulfonating agent for linear alkylbenzenes. nih.govechemi.comheraproject.com This method is often employed in batch or cascade reactor systems. heraproject.com

The process involves the direct reaction of the linear alkylbenzene with oleum. While effective, this method generally results in a lower yield and purity of the final product compared to the SO₃ process due to the presence of residual sulfuric acid. The yields for oleum-based processes are typically in the range of 88-90% with a purity of 92-94%, whereas SO₃ processes can achieve yields of 92-95% and purities of 96-98%.

The use of oleum also presents challenges related to the disposal or recovery of the spent sulfuric acid. chemithon.com

Catalysis in Alkylbenzene Sulfonation

While the direct sulfonation of linear alkylbenzene with sulfur trioxide is a well-established uncatalyzed process, research has explored the use of catalysts to enhance reaction efficiency and selectivity.

Development and Evaluation of Catalytic Systems (e.g., Zeolite-Based Catalysts)

Recent advancements have seen the exploration of solid acid catalysts, such as zeolites, to improve the sulfonation process. nih.gov For instance, H-ZSM-5 zeolites have been shown to facilitate the selective sulfonation of branched alkylbenzenes, which can be present as impurities in the linear alkylbenzene feedstock, thereby minimizing the formation of undesirable by-products. The use of such catalysts can potentially reduce the required amount of SO₃ by 15-20%.

The production of the linear alkylbenzene precursor itself relies heavily on catalysis. The alkylation of benzene (B151609) with linear monoolefins is typically catalyzed by hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). labsaco.comscholarsresearchlibrary.com More recently, solid catalyst systems, such as the DETAL process, have been introduced to avoid the handling of hazardous materials like HF. labsaco.com

Influence of Catalysis on Reaction Rates and Selectivity

The primary goals of employing catalysts in alkylbenzene sulfonation are to increase the reaction rate and improve the selectivity towards the desired para-substituted isomer. The position of the sulfonate group on the benzene ring influences the properties of the final surfactant. researchgate.net Catalysts can help to control the isomer distribution, leading to a more consistent and higher-performing product.

Reactor Design and Process Intensification for Enhanced Synthesis

The design of the sulfonation reactor is crucial for achieving efficient heat and mass transfer, which are critical for controlling this fast and exothermic reaction. enviro.wikiaidic.it

The most common reactor for industrial-scale sulfonation with SO₃ is the falling film reactor . researchgate.netenviro.wiki In this design, a thin film of the liquid linear alkylbenzene flows down the inner walls of a tube while being contacted by a co-current stream of SO₃ gas. enviro.wiki This configuration provides a large interfacial area for reaction and efficient heat removal through the tube walls. enviro.wiki Multi-tube falling film reactors are widely used to increase production capacity. chemithon.comscribd.com

Recent research in reactor design and process intensification has focused on:

Modifications to Falling Film Reactors: Innovations such as the incorporation of static mixers and multi-stage quenching systems have been developed to enhance heat dissipation. This allows for operation at higher temperatures (up to 80°C) without significant product degradation.

Microreactor Systems: Laboratory-scale studies have demonstrated the potential of microchannel reactors for sulfonation. These reactors offer extremely high surface-area-to-volume ratios, leading to excellent mass and heat transfer and achieving sulfonation efficiencies of up to 99% in a matter of seconds. However, the scalability of microreactors for large-scale industrial production remains a challenge.

Rotating Packed Bed (RPB) Reactors: Experimental and modeling studies have investigated the use of rotating packed bed reactors for the sulfonation of alkylbenzene with a liquid sulfonating agent. epa.gov These reactors aim to enhance mixing and mass transfer.

The table below summarizes and compares different reactor technologies for linear alkylbenzene sulfonation.

| Reactor Type | Key Features | Advantages | Challenges |

| Falling Film Reactor | Thin liquid film, co-current gas-liquid flow enviro.wiki | High interfacial area, efficient heat removal, well-established technology enviro.wiki | Potential for maldistribution of liquid, film breakdown scribd.com |

| Microreactor | Micro-sized channels, very high surface-area-to-volume ratio | Excellent mass and heat transfer, high efficiency, short residence time | Scalability for large-scale production |

| Rotating Packed Bed Reactor | Centrifugal force enhances mixing and mass transfer epa.gov | Process intensification, potential for smaller reactor volumes epa.gov | Mechanical complexity, less established for this specific application |

Table 1: Comparison of Reactor Technologies for Linear Alkylbenzene Sulfonation

Falling Film Reactor Modifications for Heat and Mass Transfer

Falling film reactors (FFRs) are the standard technology for the sulfonation of linear alkylbenzene at an industrial scale. nicl.it The process involves a thin liquid film of LAB flowing downwards on the internal walls of a multi-tubular system, where it reacts with a co-current stream of sulfur trioxide (SO₃) gas. aidic.itconfis.cz A critical aspect of this process is managing the significant heat of reaction (ΔH ≈ -150 kJ/mol), making efficient heat exchange paramount to control product quality and prevent unwanted side reactions. aidic.itconfis.cz

Research has focused on developing detailed mathematical models to understand and optimize the complex interplay of heat and mass transfer within these reactors. aidic.itconfis.cz These models consider phenomena in both the gas and liquid phases, without assuming a single rate-determining step. aidic.it Key findings from modeling and experimental studies include:

Mass Transfer Control: The mass transfer dynamics change along the reactor's length. At the top of the reactor, the process is controlled by the gas phase, leading to a region of fast conversion. researchgate.net In the lower sections, it becomes controlled by the liquid phase. researchgate.net The turbulence induced by the gas flow on the liquid film is crucial for transferring SO₃ into the film and achieving high conversion. researchgate.net

Film Thickness and Flow: The liquid film typically flows under a laminar regime due to the long residence times required for high conversion. aidic.itconfis.cz The film's thickness, which decreases as the reaction progresses and conversion increases, is a critical parameter influencing both heat and mass transfer. confis.cz Advanced models that account for radial variations in concentration and temperature across the liquid film provide more accurate predictions of reactor performance. confis.cz

Process Intensification: Modifications to the falling film flow can intensify heat and mass transfer. For instance, creating a fluctuating curtain flow causes the liquid film to coalesce and break frequently, which increases the film's surface area and enhances the surface renewal frequency. researchgate.net This is particularly beneficial for high-viscosity materials. researchgate.net

By refining these models, engineers can better design large-scale reactors, predict performance, and optimize operating conditions to improve heat removal and mass transfer efficiency, ultimately leading to a higher quality product. confis.cz

Microreactor Technology Applications in Sulfonation

Microreactor technology represents a significant advancement in the sulfonation process, offering intensified micro-mixing and superior heat and mass transfer capabilities compared to conventional reactors. researchgate.net These reactors feature channels with diameters typically in the sub-millimeter range, which drastically shortens diffusion paths and allows for precise temperature control of the highly exothermic reaction.

A key advantage of microreactors is the significant enhancement of process efficiency. For example, in the sulfonation of heavy dodecylbenzene (B1670861) (HDB), a microreactor system demonstrated intensified micro-mixing performance that led to a high concentration of sulfonic acid (91.75%) at a lower temperature. researchgate.net The enhanced mixing also reduces the impact of residence time, indicating that the process is primarily controlled by mass transfer. researchgate.net

Furthermore, rotating packed beds (RPBs), another process intensification technology, have shown great potential for industrial sulfonation. Studies using RPBs have achieved high-quality p-alkylbenzene sulfonic acid (HBSA) with purities exceeding 99 wt% in a continuous process with a remarkably short residence time of just 10 seconds, eliminating the need for a subsequent aging step. dntb.gov.ua

The following table compares the experimental conditions and product specifications for sulfonation in a microreactor versus a traditional falling film reactor (FFR). researchgate.net

| Parameter | Microreactor | Falling Film Reactor (FFR) |

|---|---|---|

| Reaction Temperature | Similar to FFR | Similar to Microreactor |

| SO₃:HDB Molar Ratio | Similar to FFR | Similar to Microreactor |

| Residence Time | Significantly Shorter | Longer |

| Mixing Performance | Intensified Micro-mixing | Standard Mixing |

| Aging Step | Can be shortened or eliminated | Required |

Control and Minimization of Byproduct Formation (e.g., Sulfone Byproducts)

During the sulfonation of linear alkylbenzene, several byproducts can form, including anhydrides and sulfones. researchgate.net While anhydrides can be completely eliminated during the subsequent hydrolysis (aging) step, sulfones are difficult to remove once formed and can negatively impact the final product's physical properties, such as viscosity. researchgate.netgoogle.com

The formation of sulfones is known to be promoted by excessive temperatures during processing. google.com Therefore, precise temperature control, as offered by advanced reactor technologies, is a primary method for their minimization. Research has identified several other key strategies for controlling byproduct formation:

Molar Ratio Adjustment: The SO₃/LAB molar ratio is a critical parameter. Utilizing a molar ratio slightly lower than the theoretical optimum can effectively minimize the formation of sulfones. researchgate.net However, this must be balanced to ensure maximum conversion of the primary reactant.

Acid Aging: The aging step, where the sulfonated product is digested for a period, is crucial for converting unreacted LAB and intermediate anhydrides into the desired sulfonic acid. researchgate.netgoogle.com Research indicates that during aging and hydrolysis, approximately 75% of unreacted LAB and 25% of sulfones can be transformed into additional active matter. researchgate.net

Use of Sulfone Inhibitors: Another approach involves using sulfone inhibitors during the sulfonation process. One method prepares the inhibitor by partially or fully neutralizing an alkylaryl sulfonic acid and then dispersing this into the LAB feedstock before it undergoes sulfonation with gaseous SO₃. google.com This technique has been shown to reduce the levels of total free oils and sulfones in the final product. google.com

These control measures are essential for producing high-purity linear alkylbenzene sulfonic acid, which directly influences the quality and performance of the final this compound surfactant.

Comparative Analysis of Synthesis Techniques Based on Research Metrics (e.g., Reaction Efficiency, Product Purity)

The choice of synthesis technique for linear alkylbenzene sulfonation has a direct impact on key performance indicators such as reaction efficiency and product purity. Different methods, from traditional batch processes to modern continuous reactor technologies, offer varying levels of performance.

| Synthesis Technique | Typical Yield | Typical Purity | Key Characteristics |

| SO₃ Continuous Process (e.g., FFR) | 92–95% | 96–98% | High heat and mass transfer efficiency; standard industrial method. |

| Oleum Batch Process | 88–90% | 92–94% | Lower yield and purity due to residual sulfuric acid. |

| Microreactor/Rotating Packed Bed | Not specified | >99% | Intensified mixing and heat transfer; very short residence time; may eliminate aging step. researchgate.netdntb.gov.ua |

| Oleum (Indirect Method) | "Better yield" | Not specified | Amount of acid used is much less than direct addition. ijnc.ir |

The continuous sulfonation process with SO₃ in a falling film reactor is the predominant industrial route, offering high yields (92-95%) and purity (96-98%). acs.org This method's efficiency relies on careful control of reaction temperature (typically 40–50°C) and the SO₃-to-alkylbenzene molar ratio.

In contrast, older oleum batch processes result in lower yields (88-90%) and purity (92-94%) primarily because of residual sulfuric acid in the product.

Emerging technologies like microreactors and rotating packed beds demonstrate the potential for even higher purity. For instance, a continuous sulfonation process in a rotating packed bed achieved a product purity exceeding 99 wt%, highlighting the superior efficiency and control offered by process intensification. dntb.gov.ua The comparison between microreactors and FFRs shows that while reaction temperatures and molar ratios may be similar, the intensified mixing in microreactors can lead to higher conversion rates in a much shorter time. researchgate.net

Process modifications, such as optimizing the aging step based on kinetic studies, have been shown to increase conversion by 0.5% to 1% and eliminate conversion losses during storage. acs.org Ultimately, the selection of a synthesis technique involves a trade-off between capital investment, operational complexity, and the desired product quality metrics of efficiency and purity.

Molecular Structure and Conformation in Environmental and Performance Contexts

Homologue and Isomer Distribution Analysis and Impact

The performance and environmental fate of Sodium (C10-16)alkylbenzenesulfonate are significantly influenced by the distribution of its homologues (varying alkyl chain lengths) and phenyl isomers (position of the benzene (B151609) ring on the alkyl chain).

The distribution of alkyl chain homologues in commercial LAS products is a critical factor for its application. Typically, the chain lengths are predominantly in the C10 to C14 range. A common distribution ratio for C10:C11:C12:C13 is approximately 13:30:33:24, which results in an average carbon number around 11.6. This specific blend is designed to optimize the balance between water solubility and cleaning effectiveness. Shorter alkyl chains (C10–C12) enhance the formation of micelles by reducing the critical micelle concentration (CMC), while longer chains (C14–C16) are more effective for emulsification.

The position of the phenyl group on the linear alkyl chain also plays a crucial role. While commercial LAS consists of over 20 different components, the ratio of these isomers is kept relatively constant in production. cleaninginstitute.org The properties of LAS can differ depending on the 2-phenyl isomer content, even with the same alkyl chain distribution. industrialchemicals.gov.au For instance, the Krafft point, which is the temperature at which the surfactant's solubility equals its critical micelle concentration, is affected by the isomer distribution. wikipedia.org A high 2-phenyl product can have a Krafft point below 0 °C, whereas a low 2-phenyl product has a cloud point of around 15 °C. wikipedia.org This property is often manipulated by manufacturers to produce either clear or cloudy detergent formulations. wikipedia.org

The following table illustrates a typical homologue distribution in commercial LAS:

Table 1: Typical Homologue Distribution in Commercial LAS

| Alkyl Chain Length | Mole Ratio (%) |

|---|---|

| C10 | 13 |

| C11 | 30 |

| C12 | 33 |

This data is based on a typical commercial LAS product with an average carbon number of approximately 11.6.

Structural Linearity and Branching Effects on Compound Behavior

The transition from branched alkylbenzene sulfonates (BAS) to linear alkylbenzene sulfonates (LAS) in the 1960s was driven by environmental concerns. wikipedia.org The highly branched structure of BAS made them resistant to biodegradation, leading to persistent foam in waterways. wikipedia.org

The linearity of the alkyl chain in LAS is a key factor in its biodegradability. Under aerobic conditions, LAS biodegrades rapidly, with a half-life of about 1 to 3 weeks. wikipedia.org The degradation process starts with the oxidation of the alkyl chain. wikipedia.org In contrast, under anaerobic conditions, the degradation of LAS is very slow or non-existent. wikipedia.org

While the term "linear" suggests a straight alkyl chain, the synthesis process, which involves the alkylation of benzene with long-chain monoalkenes, results in various isomers of phenyldodecane and related derivatives. wikipedia.org The linearity of the alkyl chains in commercial LAS products typically ranges from 87% to 98%. cleaninginstitute.org

The degree of branching has a noticeable impact on the physical properties and toxicity of the surfactant. While the detergency of different LAS isomers is quite similar, their physical properties like the Krafft point and foaming characteristics can vary significantly. wikipedia.org Studies on ionic liquids have shown that branching of the alkyl chain can decrease the solubility of water in the ionic liquid but increase the ionic liquid's solubility in water. rsc.orgnih.gov Furthermore, the effect of branched alkyl chains on toxicity is not straightforward and can depend on the aromatic nature of the compound. rsc.orgnih.gov For LAS, the linear form is about four times more toxic to fish than the branched form, but its rapid biodegradability makes it a safer environmental choice over time. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Development for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. youtube.com These models are valuable tools in predictive ecotoxicology, as they can estimate the properties of chemicals without the need for extensive and costly experimental testing. researchgate.net

For LAS, QSAR models have been developed to predict its acute toxicity to various aquatic organisms. nih.govresearchgate.net These models are based on studies of pure LAS homologues with chain lengths from C10 to C14. nih.govresearchgate.net The robustness of these QSARs has been confirmed by testing them with technical mixtures of LAS with different compositions. nih.govresearchgate.net The high quality of these models is demonstrated by their high correlation coefficients (R² values between 0.965 and 0.997). nih.govresearchgate.net

QSAR models are also used to develop Species Sensitivity Distributions (SSDs), which are used to estimate the concentration of a chemical that will not harm a certain percentage of species in an ecosystem. nih.govresearchgate.net For LAS, SSDs have been developed for various chain lengths and mixtures found in wastewater effluents. nih.govresearchgate.net The 5th percentile hazardous concentrations (HC5s) derived from these SSDs for wastewater effluents with an average alkyl carbon number between 11.26 and 12 ranged from 0.129 to 0.254 mg/L. nih.govresearchgate.net

A QSAR study on the biodegradation of LAS isomers and homologues found that the relative rate constants of biodegradation are linearly correlated with a composite descriptor based on the carbon numbers of the longer and shorter alkyl chains relative to the position of the sulfophenyl group. nih.gov This demonstrates the power of QSAR in understanding how the specific molecular structure of LAS components influences their environmental degradation. nih.gov

The development of QSAR models is a continuous process, with ongoing research to improve their predictive power and expand their applicability to a wider range of chemicals and environmental endpoints. researchgate.netnih.gov

Environmental Fate and Transport Research of Sodium C10 16 Alkylbenzenesulfonate

Biodegradation Pathways and Mechanisms

Biodegradation is the principal removal mechanism for Sodium (C10-16)alkylbenzenesulfonate from the environment. scirp.orgheraproject.com This process is primarily mediated by microbial communities in sewage treatment plants, surface waters, and soils. nih.gov The rate and extent of biodegradation are highly dependent on the prevailing redox conditions, the molecular structure of the specific homolog and isomer, and the composition of the microbial consortia present.

Under aerobic conditions, this compound undergoes rapid and extensive primary and ultimate biodegradation. heraproject.comindustrialchemicals.gov.au Primary biodegradation, the initial transformation of the parent molecule, results in the loss of its surfactant properties. heraproject.com The accepted pathway for aerobic degradation begins with the enzymatic oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential shortening of the chain via β-oxidation. nih.govnih.gov This process leads to the formation of a key class of intermediate metabolites known as sulfophenyl carboxylates (SPCs). industrialchemicals.gov.aunih.govnih.gov These SPCs are then further degraded through the cleavage of the benzene (B151609) ring and desulfonation, ultimately leading to mineralization into carbon dioxide, water, and sulfate (B86663). industrialchemicals.gov.auresearchgate.net

The kinetics of aerobic biodegradation have been extensively studied. In river water, the half-life for the mineralization of C12 LAS to CO2 has been reported to range from 1.39 to 13.9 days. industrialchemicals.gov.au The process is even more rapid in water-sediment systems, with half-lives of 0.73 to 2.67 days. industrialchemicals.gov.au In soil environments, mineralization half-lives for C12 LAS are in the range of 7 to 9 days, with field studies estimating a half-life of 7 to 22 days. industrialchemicals.gov.au The biodegradation in seawater has been shown to be nearly complete, exceeding 99%, and can be described by a second-degree polynomial model. nih.govresearchgate.net The process is, however, slower in seawater compared to river water and is inhibited by lower temperatures. nih.govnih.gov

| Environmental Matrix | LAS Homolog | Half-Life (t½) | Reference |

| River Water | C12 | 1.39 - 13.9 days (mineralization) | industrialchemicals.gov.au |

| Water-Sediment System | C12 | 0.73 - 2.67 days (mineralization) | industrialchemicals.gov.au |

| Sludge-Amended Soil | C12 | 7 - 9 days (mineralization) | industrialchemicals.gov.au |

| Agricultural Soil (Field) | Mixed Homologs | 7 - 22 days | industrialchemicals.gov.au |

| Seawater | Mixed Homologs | t(50) of 6.15 ± 0.45 days | nih.gov |

| Sludge-Amended Soil | C10-C14 | 18 - 26 days (mineralization of benzene ring) | nih.gov |

Historically, this compound was considered resistant to biodegradation under anaerobic conditions. industrialchemicals.gov.aunih.gov This is a significant consideration as anaerobic environments are common in sewage sludge digesters, buried sediments, and some groundwater systems. nih.gov During anaerobic digestion in wastewater treatment, the concentration of the surfactant often increases in the sludge on a dry weight basis due to the degradation of other organic matter. nih.gov

However, more recent research has demonstrated that anaerobic biodegradation of this compound is possible, albeit at a much slower rate than aerobic degradation. nih.govnih.govresearchgate.net Studies using upflow anaerobic sludge blanket (UASB) reactors have shown significant removal, with primary biodegradation rates of 64-85%. nih.gov Interestingly, the biodegradation was found to be higher in the absence of other easily degradable carbon sources, suggesting that the surfactant can serve as a carbon and energy source for anaerobic bacteria. nih.gov In another study, an anaerobic fluidized bed reactor achieved 93% removal of the surfactant after 270 days of operation. scielo.br Thermophilic anaerobic conditions have also been shown to facilitate degradation, with one study reporting 37% biodegradation with the surfactant as the sole carbon source. nih.gov Despite these findings, anaerobic degradation is generally considered a minor removal pathway in the environment. industrialchemicals.gov.auewg.org

The molecular structure of the specific this compound homolog and isomer plays a crucial role in its biodegradability. The "distance principle" suggests that the further the sulfophenyl group is from the end of the alkyl chain, the more rapid the degradation. This means that isomers with the phenyl group attached to the central carbons of the alkyl chain degrade faster than those with the phenyl group near the end of the chain.

Regarding the alkyl chain length, studies have shown that for linear isomers from C10 to C12, the degradation rate increases with the length of the hydrocarbon chain. researchgate.net However, for longer chain homologs like C13 and C14, steric hindrance may slow down the degradation process. researchgate.net Despite these variations, studies on the mineralization of the benzene ring for a range of homologs (C10 to C14) in soil found that the half-lives were not significantly different, ranging from 18 to 26 days. nih.gov

The biodegradation of this compound is carried out by diverse microbial communities. hibiscuspublisher.comnih.gov Bacteria are the primary agents of this transformation in both natural environments and sewage treatment systems. hibiscuspublisher.com It has been consistently observed that microbial consortia, or mixed communities of bacteria, are more effective at degrading the surfactant than individual, isolated bacterial strains. nih.govresearchgate.net A consortium can achieve complete degradation, whereas single strains may only achieve partial degradation (e.g., 21% to 60% removal compared to 86% for a consortium). nih.gov

Several bacterial genera have been identified as being capable of degrading this surfactant. Under aerobic conditions, genera such as Pseudomonas, Aeromonas, Flavobacterium, Hydrogenophaga, and Pseudoxanthomonas are dominant contributors. nih.govnih.govresearchgate.net For instance, a consortium of Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. was shown to be effective. nih.gov Under anaerobic conditions, different microbial groups are involved. Genera such as Desulfomicrobium and Desulfonema have been implicated in the anaerobic metabolism of the surfactant. nih.gov The adaptation of the microbial community to the presence of the surfactant can enhance degradation rates, as the biomass of degrading bacteria increases with exposure. nih.gov

Mathematical models are employed to describe and predict the biodegradation kinetics of this compound in various environmental compartments. These models are essential for environmental risk assessment. The kinetics of aerobic biodegradation have been successfully fitted to different models depending on the experimental conditions. For example, in seawater, the degradation curve has been described by a second-degree polynomial. nih.govresearchgate.net In other studies, a logistic model has been used to describe the primary biodegradation kinetics in seawater. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

Sorption to solids is a key process that influences the environmental concentration, transport, and bioavailability of this compound. industrialchemicals.gov.aunih.gov In wastewater treatment plants, a significant fraction (10-20%) of the surfactant is removed from the water column by adsorbing onto sludge. industrialchemicals.gov.au When this sludge is applied to agricultural land, the sorbed surfactant is introduced into the soil environment. nih.gov

The extent of sorption is dependent on the properties of both the surfactant and the environmental matrix. Sorption generally increases with the organic carbon content of the soil or sediment. acs.org Iron and aluminum oxides in soil also play a significant role in the adsorption process. who.int The sorption process is reversible, and the compound can desorb back into the aqueous phase. who.int Sorption isotherms are often nonlinear and can be described by models such as the Freundlich equation. heraproject.comacs.org The sorption is also influenced by the alkyl chain length of the surfactant homolog, with longer chains generally showing stronger sorption. acs.org This sorption to soil and sediment particles reduces the concentration of the surfactant in the water column but also decreases its bioavailability for microbial degradation. heraproject.comnih.gov

| Matrix Component | Effect on Sorption | Sorption Coefficient (Kd) | Reference |

| Soil Organic Carbon | Positive correlation | Varies (2 to 300 L/kg) | heraproject.comacs.org |

| Iron and Aluminum Oxides | Strong adsorption | Not specified | who.int |

| Clay Minerals (Montmorillonite) | Can adsorb LAS | Not specified | who.int |

| Sludge | High partitioning | Kp = 3210 L/kg (for C12 LAS) | industrialchemicals.gov.au |

Adsorption/Desorption Isotherms on Soil, Sediment, and Sewage Sludge

The adsorption and desorption behavior of this compound on environmental solids is a key determinant of its concentration in the aqueous phase and, consequently, its potential for transport and impact on aquatic ecosystems. Research has shown that LAS, including the C10-16 homologues, readily adsorbs to soil, sediment, and sewage sludge.

Adsorption isotherms, which describe the equilibrium relationship between the concentration of a substance in the liquid phase and the amount adsorbed on a solid phase at a constant temperature, have been developed to quantify this partitioning. The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption of LAS. The Freundlich model, in particular, is often favored for its ability to describe adsorption on heterogeneous surfaces, which is characteristic of environmental solids. mdpi.com

Studies have demonstrated that the sorption of LAS to iron oxides is significantly stronger, by a factor of 10 to 100, than its sorption to agricultural soils. nih.gov Furthermore, the length of the alkyl chain in LAS homologues has a direct impact on their adsorption, with longer chains exhibiting stronger adsorption. mdpi.com This implies that the C14-C16 components of this compound will tend to be more strongly adsorbed than the C10-C12 components. Desorption studies indicate that the process is reversible, although the extent of desorption can be influenced by the properties of the sorbent and the specific LAS homologue. researchgate.net For instance, the percentage of LAS desorption has been observed to decrease as the alkyl chain length increases. researchgate.net

Table 1: Freundlich Isotherm Parameters for LAS Sorption on Marine Sediment

This interactive table provides data on the Freundlich isotherm constants (k and n) for the sorption of a commercial LAS mixture (CLAS) on marine sediment at different temperatures.

| Compound | Temperature (°C) | k (L/kg) | n |

|---|---|---|---|

| CLAS | 10 | 96.600 | 0.896 |

| CLAS | 15 | 47.596 | 1.048 |

| CLAS | 20 | 5.839 | 1.299 |

| CLAS | 25 | 1.223 | 1.504 |

Source: Adapted from research on LAS sorption on marine sediments. researchgate.net

Kinetic Studies of Sorption and Desorption Processes

Kinetic studies are essential for understanding the rate at which this compound sorbs to and desorbs from environmental solids. This information is critical for predicting its transport and fate in dynamic systems like rivers and wastewater treatment plants.

Research indicates that the sorption of LAS onto various surfaces can be relatively rapid. For example, one study found that the equilibrium time for the sorption of undecylbenzene (B49552) sulfonate (C11 LAS) on marine sediments was 12 hours. researchgate.net Kinetic modeling of LAS adsorption often shows a good fit with the pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net

The kinetics of desorption are equally important, as they determine the potential for previously sorbed LAS to be released back into the aqueous phase. The rate of desorption can be slower than the rate of adsorption, leading to a hysteresis effect where the compound is more strongly retained than predicted by the adsorption isotherm alone.

Factors Influencing Sorption Behavior (e.g., Organic Carbon Content, pH)

Several physicochemical factors of the environmental matrix significantly influence the sorption behavior of this compound.

Organic Carbon Content: The organic carbon content of soil and sediment is a primary factor controlling the sorption of LAS. The hydrophobic alkyl chain of the LAS molecule tends to partition into the organic matter, leading to a positive correlation between organic carbon content and the extent of adsorption. mdpi.com

pH: The pH of the surrounding medium can affect both the surface charge of the sorbent and the speciation of the surfactant. At lower pH values, the sorption of LAS tends to be higher. koreascience.kr This is because a lower pH can lead to a more positive surface charge on some soil minerals (like iron oxides), enhancing the electrostatic attraction with the anionic sulfonate group of the LAS molecule. researchgate.net

Clay Content and Mineralogy: The type and amount of clay minerals in soil and sediment also play a role. Clays provide a large surface area for adsorption and can have charged sites that interact with the LAS molecule. researchgate.net

Salinity: An increase in salinity generally leads to an increase in LAS sorption. researchgate.net This is attributed to a "salting-out" effect, where the increased ionic strength of the solution reduces the solubility of the surfactant and promotes its partitioning onto the solid phase.

Implications of Sorption on Environmental Mobility and Bioavailability

The strong tendency of this compound to sorb to solids has significant implications for its environmental mobility and bioavailability.

The high sorption capacity of soil and sediment for LAS means that its movement through the subsurface is generally retarded. epa.govnih.gov This reduces the likelihood of groundwater contamination. In aquatic systems, the majority of LAS is expected to be associated with suspended solids and bottom sediments rather than being dissolved in the water column.

However, this strong sorption also leads to the accumulation of LAS in sewage sludge and sediments. When sludge is applied to agricultural land as a fertilizer, the sorbed LAS is introduced into the terrestrial environment. nih.govnih.gov While its mobility may be limited, its presence in the soil can still have ecological effects.

The bioavailability of sorbed LAS is generally lower than that of dissolved LAS. However, it is not entirely unavailable. Organisms living in or ingesting sediment and soil can be exposed to sorbed LAS. Furthermore, desorption can lead to a slow release of LAS back into the porewater, providing a long-term source of exposure for soil and sediment-dwelling organisms. nih.gov The sorption of LAS to iron oxides, for example, has been hypothesized to interfere with the ability of certain bacteria to use these minerals for respiration. nih.gov

Environmental Distribution and Compartmentalization

Following its use in consumer and industrial products, this compound is primarily released into the environment through wastewater systems. Its physicochemical properties, particularly its tendency to sorb to solids and its biodegradability, dictate its distribution among various environmental compartments.

Occurrence and Concentrations in Aquatic Environments (Surface Water, Wastewater Effluents)

This compound is frequently detected in wastewater effluents and surface waters. industrialchemicals.gov.au The concentrations can vary widely depending on the level of wastewater treatment and the dilution capacity of the receiving water body.

In wastewater treatment plants (WWTPs), a significant portion of LAS is removed through a combination of biodegradation and sorption to sludge. However, a fraction can still be discharged in the final effluent. Measured concentrations of LAS in wastewater effluents have been reported, and these effluents are a primary source of LAS entering aquatic environments.

Once in surface waters, LAS can be found in both the water column and the sediment. A survey in Japan found LAS concentrations in four rivers to be in the range of <0.004 to 0.081 mg/L. industrialchemicals.gov.au Due to its sorption affinity, a substantial amount of LAS discharged into rivers will partition to suspended particles and eventually settle into the sediment.

Table 2: Estimated Environmental Concentrations of LAS in Australia

This interactive table presents conservative estimates of LAS concentrations in various Australian environmental compartments.

| Environmental Compartment | Estimated Concentration | Unit |

|---|---|---|

| Riverine Surface Waters | 0.273 | mg/L |

| Freshwater River Sediment | 5.4 | mg/kg dw |

| Sludge-Amended Agricultural Soils | 1.35 | mg/kg dw |

Source: Australian Government Department of Health, 2022. industrialchemicals.gov.au

Distribution in Terrestrial Systems (Soil, Sludge-Amended Soils)

The primary route of entry for this compound into terrestrial systems is through the application of sewage sludge to agricultural land. nih.govnih.gov Sewage sludge can contain significant concentrations of LAS due to its sorption from wastewater during treatment.

When sludge is applied to soil, the LAS is transferred to the soil matrix. Studies have investigated the fate of LAS in sludge-amended soils, with findings indicating that it is subject to degradation over time. nih.gov The concentration of LAS in sludge-amended soils will depend on the application rate of the sludge and the degradation rate of the LAS. One study detected a concentration of 3.1 mg/kg of LAS six months after the application of sewage sludge at a rate of 32 tonnes per hectare per year. researchgate.net

Due to its strong sorption to soil particles, the downward movement of LAS through the soil profile is generally limited, reducing the risk of leaching to groundwater. nih.gov Most of the applied LAS is expected to remain in the topsoil layer where it was incorporated. nih.gov

Potential for Long-Range Environmental Transport

The potential for a chemical to undergo long-range environmental transport (LRT) is governed by its persistence against degradation and its physicochemical properties, which dictate its mobility between air, water, and soil. For this compound, a member of the linear alkylbenzene sulfonate (LAS) class of surfactants, its potential for LRT is low in water and soil but possible via atmospheric aerosols under specific conditions.

The primary pathway for the long-range transport of organic chemicals is through the atmosphere. This typically involves compounds that can exist in the vapor phase or become adsorbed onto atmospheric particles. This compound is essentially non-volatile, as indicated by its extremely low estimated vapor pressure. santos.comsantos.com This property means that it will not be present in the atmosphere in a gaseous state. Therefore, any potential for atmospheric transport is linked to its association with particulate matter.

Studies have confirmed the presence of anionic surfactants, the class to which this compound belongs, in atmospheric aerosols, often at concentrations in the pmol/m³ range. scispace.comnih.gov Research has detected these surfactants in various locations, and they are typically more concentrated in the finer aerosol fractions. nih.gov While the exact sources of these aerosolized surfactants are not always clear, potential origins include oxidized components from soot. nih.gov As a surfactant, the compound naturally accumulates at air-water interfaces, which could facilitate its entry into the atmosphere through processes like sea spray aerosolization.

In aquatic and terrestrial environments, the potential for long-range transport is severely limited by the compound's rapid and extensive biodegradation. wikipedia.org Linear alkylbenzene sulfonates are readily broken down by microorganisms in aerobic environments such as rivers, sewage treatment plants, and soil, with a half-life that can be as short as a few days. wikipedia.orgheraproject.com This rapid degradation prevents the compound from persisting long enough to be transported over significant distances in water or soil. wikipedia.orgheraproject.com

Physicochemical Properties of a Representative LAS Homolog (C12-LAS Acid)

| Property | Value | Source |

| Vapor Pressure | 2.89 x 10⁻⁸ Pa (estimated) | santos.com |

| Partition Coefficient (log Kow) | 2 (measured at 25°C) | santos.com |

| Water Solubility | 0 g/L (estimated at 25°C) | santos.com |

Environmental Impact Assessment Methodologies

Methodologies for Predicting Environmental Concentrations (PEC)

A Predicted Environmental Concentration (PEC) is an estimation of the concentration of a chemical substance in various environmental compartments. chemsafetypro.com These estimations are derived from a combination of monitoring data, release estimates, and the application of specialized environmental fate models. nih.govresearchgate.net

The initial step in determining the PEC involves gathering data on the substance's use and release into the environment. For widely used consumer and industrial products like detergents containing Sodium (C10-16)alkylbenzenesulfonate, this involves estimating the volume of the chemical used and the primary pathways of its release, which is predominantly through wastewater. heraproject.comnih.gov

Monitoring studies of river water, sediment, and sewage treatment plant (STP) effluents provide real-world data that are crucial for calculating and validating PEC values. researchgate.netheraproject.com For instance, extensive monitoring in Japan, utilizing over 400 river water samples, was used to establish PECs for LAS. researchgate.net In Australia, conservative PECs have been estimated based on usage patterns and environmental fate. industrialchemicals.gov.au

Table 1: Estimated Predicted Environmental Concentrations (PEC) for Linear Alkylbenzene Sulfonates (LAS)

| Environmental Compartment | Estimated PEC | Source |

|---|---|---|

| Australian Riverine Surface Waters | 0.273 mg/L | AICIS Evaluation industrialchemicals.gov.au |

| STP Sludge-Amended Agricultural Soils (Australia) | 1.35 mg/kg dry weight | AICIS Evaluation industrialchemicals.gov.au |

| Freshwater River Sediment (Australia) | 5.4 mg/kg dry weight | AICIS Evaluation industrialchemicals.gov.au |

| Japanese Rivers (95th percentile) | 0.032 - 0.045 mg/L | Aquatic Environmental Risk Assessment researchgate.net |

Environmental exposure models are computational tools used to predict the fate and concentration of chemicals. A key model used in the European Union is the European Union System for the Evaluation of Substances (EUSES). ulaval.cachemsafetypro.com EUSES calculates PECs for various environmental compartments on local, regional, and continental scales. chemsafetypro.comrivm.nl

The model requires specific inputs to function:

Substance Properties: Physicochemical data such as molecular weight, vapor pressure, and the octanol-water partition coefficient (log Kow). chemsafetypro.comresearchgate.net

Use and Tonnage Information: Data on the volume of the substance produced or imported. chemsafetypro.com

Release Fractions: Default or specific factors that estimate the proportion of the chemical released to different environmental compartments (e.g., water, air, soil) during its lifecycle. chemsafetypro.com

Degradation Data: Information on how quickly the substance biodegrades, often expressed as a half-life (DT50). chemsafetypro.com

For surfactants like LAS, models often incorporate a Sewage Treatment Plant (STP) model, such as SIMPLETREAT, to simulate the significant reduction in concentration that occurs during wastewater treatment. nih.govresearchgate.net Research has shown that while models like EUSES are valuable, they can be highly conservative, sometimes overestimating the final effluent concentrations compared to measured monitoring data. researchgate.netnewswise.com Other models, such as the AIST-SHANEL exposure model in Japan, have also been used and verified against monitoring data for LAS assessments. researchgate.net

Development of Predicted No-Effect Concentrations (PNEC) for Environmental Compartments

The Predicted No-Effect Concentration (PNEC) represents the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. dntb.gov.ua It is derived from ecotoxicity data for organisms representing different trophic levels within a specific environmental compartment.

For the aquatic environment, the PNEC is typically derived from chronic toxicity data for a range of species, including fish, invertebrates (like Daphnia), and algae. heraproject.com A statistical extrapolation method, such as creating a Species Sensitivity Distribution (SSD), is often used. This approach models the variation in sensitivity across different species to derive a Hazardous Concentration for 5% of species (HC5), which is then used to set the PNEC. heraproject.com

For LAS, the Australian and New Zealand Guidelines for Fresh and Marine Water Quality (ANZG) have established a freshwater trigger value based on chronic ecotoxicity data for multiple species, which serves as the PNEC. researchgate.net This value was derived using data normalized to a standard alkyl chain length of C11.6 to account for variations in toxicity between different LAS homologues. researchgate.net

PNECwater: 0.27 mg/L heraproject.com

This value is derived from a comprehensive dataset including a stream mesocosm study and is considered protective of 95% of aquatic species. researchgate.netheraproject.com

When sufficient ecotoxicity data for soil-dwelling organisms are unavailable, the PNEC for the terrestrial compartment (PNECsoil) is calculated using the equilibrium partitioning (EqP) method. rivm.nl This methodology is based on the principle that the bioavailability and toxicity of a non-ionic organic substance in soil are primarily determined by its concentration in the pore water. wikipedia.orgclu-in.org

The EqP method extrapolates from the aquatic PNEC, assuming that the sensitivity of soil organisms is comparable to that of aquatic organisms. researchgate.net The calculation uses the aquatic PNEC and the soil-water partition coefficient (Kp), which is often estimated from the organic carbon-water partition coefficient (Koc). rivm.nl

A probabilistic risk assessment for LAS in agricultural soil identified the most sensitive endpoint as the chronic ecotoxicity to soil invertebrates and plants. nih.gov Based on this, a PNEC for soil can be established.

Table 2: Predicted No-Effect Concentrations (PNEC) for LAS

| Environmental Compartment | PNEC Value | Derivation Method |

|---|---|---|

| Freshwater | 0.27 mg/L | Statistical extrapolation of chronic toxicity data heraproject.com |

| Sediment | 8.1 mg/kg dry weight | Equilibrium Partitioning Method heraproject.com |

| Soil | 35 mg/kg dry weight | Equilibrium Partitioning Method & Chronic toxicity data heraproject.com |

| Sewage Treatment Plant (Microorganisms) | 5.5 mg/L | Microbial inhibition data heraproject.com |

Sediment: Similar to the terrestrial ecosystem, the PNEC for sediment (PNECsediment) is derived using the equilibrium partitioning method as proposed by technical guidance documents. researchgate.netnih.gov The method calculates the sediment concentration (normalized to organic carbon content) that corresponds to the PNEC in the interstitial (pore) water, which is assumed to be equal to the aquatic PNEC. heraproject.comepa.gov This approach accounts for the varying bioavailability of the chemical in different sediments. wikipedia.org

Sewage Sludge: LAS is known to be present in high concentrations in sewage sludge, particularly from anaerobic digesters, as it biodegrades slowly under anaerobic conditions. nih.govresearchgate.net When this sludge is applied to agricultural land, it becomes a primary route of entry for LAS into the terrestrial environment. nih.gov

A specific PNEC for sewage sludge itself is not typically derived. Instead, a "Sludge Quality Standard" (SQS) or safe concentration level in sludge is determined by back-calculation from the PNECsoil. nih.gov This risk assessment procedure involves:

Establishing the PNEC for soil based on the most sensitive endpoints (e.g., chronic toxicity to plants and soil invertebrates). nih.gov

Using a deterministic or probabilistic exposure model that considers factors like sludge application rates, soil density, and mixing practices. nih.gov

Calculating the maximum allowable concentration of LAS in the sludge that will not lead to an exceedance of the PNECsoil after application. nih.gov

One deterministic risk assessment calculated a Sludge Quality Standard for LAS at 49 g/kg of dry sludge matter. nih.gov

Environmental Risk Characterization Approaches (PEC/PNEC Ratios)

The environmental risk of this compound, a member of the Linear Alkylbenzene Sulfonates (LAS) group, is commonly characterized using a risk quotient method that compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.govsantos.com This ratio (PEC/PNEC) serves as a widely accepted endpoint in aquatic risk assessment to determine the likelihood of adverse effects on organisms. nih.gov A PEC/PNEC ratio greater than 1 suggests that unacceptable effects on the ecosystem are likely to occur, prompting further investigation or risk management measures. nih.gov

The PEC is an estimation of the concentration of a substance expected in various environmental compartments (e.g., water, sediment), considering its usage, release patterns, and fate processes like degradation and dilution. santos.comhaz-map.com The PNEC represents the concentration below which adverse effects on organisms are unlikely to occur. nih.gov It is typically derived from ecotoxicological data (both acute and chronic) by applying an assessment factor to account for uncertainties in extrapolating from laboratory tests to real-world ecosystems. santos.com

For this compound and related LAS compounds, specific PNEC values have been established for different environmental compartments. In one assessment, a PNEC for freshwater was determined to be 3.7 µg/L, based on acute toxicity data for crustaceans, and 11 µg/L based on chronic toxicity data. hibiscuspublisher.com Another framework established a freshwater trigger value, identified as the PNEC, of 0.28 mg/L (280 µg/L) for LAS. santos.comsantos.com

Risk characterization based on these values has indicated potential risks in certain environments. One study calculated the PEC/PNEC ratio to be 300 for freshwater bodies and 3 for seawater bodies, suggesting that the substance is a candidate for further work to refine the risk assessment. hibiscuspublisher.com The significant difference between the freshwater and seawater ratios highlights the influence of environmental factors and dilution on the potential risk.

The derivation of PNEC can involve various approaches, including the use of assessment factors on acute (LC50) or chronic (NOEC) toxicity data, or the equilibrium partitioning method for sediments. santos.com Studies have shown that PNECs derived using acute toxicity data can be more conservative than those from methods using chronic data or equilibrium partitioning. santos.com

Table 1: Environmental Risk Characterization of this compound

| Parameter | Value | Compartment | Notes |

| PNEC | 3.7 µg/L | Freshwater | Based on acute toxicity for crustacea. hibiscuspublisher.com |

| PNEC | 11 µg/L | Freshwater | Based on chronic toxicity data. hibiscuspublisher.com |

| PNEC | 0.28 mg/L (280 µg/L) | Freshwater | ANZG Water Quality Guideline – Freshwater Trigger Value for LAS. santos.comsantos.com |

| PEC/PNEC Ratio | 300 | Freshwater | Indicates a potential risk, requiring further assessment. hibiscuspublisher.com |

| PEC/PNEC Ratio | 3 | Seawater | Lower risk compared to freshwater. hibiscuspublisher.com |

Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Trace Determination and Speciation

Chromatography is a cornerstone for the separation and quantification of Sodium (C10-16)alkylbenzenesulfonate, which exists as a complex mixture of homologues (differing in alkyl chain length from C10 to C16) and phenyl isomers.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of linear alkylbenzene sulfonates (LAS) like this compound. nih.govtubitak.gov.tr Its versatility is enhanced by coupling it with various detectors, each offering distinct advantages.

UV-Vis Detectors: Ultraviolet-Visible (UV-Vis) detectors are widely used due to their robustness and cost-effectiveness. mastelf.com They measure the absorbance of UV or visible light by the aromatic ring in the LAS molecule. mastelf.com A common wavelength for detection is 280 nm. researchgate.net While effective, UV detection may lack the sensitivity required for trace-level analysis in complex environmental samples. nih.gov

Fluorescence Detectors (FLD): Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. nih.govnih.gov The LAS molecules are excited at a specific wavelength (e.g., 225 nm), and the emitted fluorescence is measured at a higher wavelength (e.g., 305 nm). nih.gov This technique has been successfully applied to determine LAS at trace levels (μg kg⁻¹) in samples like carrots. nih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with mass spectrometry (HPLC-MS) provides the highest level of sensitivity and specificity, enabling the identification and quantification of individual LAS homologues and isomers. nih.govmastelf.com This is crucial for understanding the environmental fate and behavior of different components of the commercial mixture. Modern systems, such as those using triple quadrupole mass spectrometers (LC-MS/MS), can achieve detection limits at the parts-per-billion (ppb) level. shimadzu.com

A comparison of common HPLC detectors for LAS analysis is presented below:

| Detector Type | Principle | Advantages | Common Application |

| UV-Vis | Measures absorbance of UV light by the aromatic ring. mastelf.com | Cost-effective, robust, easy to use. mastelf.com | Routine analysis of LAS in less complex matrices. |

| Fluorescence (FLD) | Measures light emitted after excitation of the molecule. kcasbio.com | High sensitivity and selectivity. nih.govnih.gov | Trace determination of LAS in environmental and biological samples. nih.gov |

| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. mastelf.com | Highest sensitivity and specificity, provides structural information. nih.govmastelf.com | Detailed speciation and quantification of LAS homologues and isomers in complex matrices. nih.govshimadzu.com |

Gas Chromatography (GC) Approaches and Derivatization Requirements

Gas chromatography (GC) can also be employed for the analysis of this compound. However, due to the low volatility of these sulfonic acid salts, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. nih.govunlv.edu This typically involves converting the sulfonate group into an ester. unlv.edu While GC offers high-resolution separation of LAS compounds, the derivatization process can be complex and may not always be quantitative. unlv.edu

Spectrometric Methods for Elemental and Structural Characterization

Spectrometric techniques are invaluable for elucidating the elemental composition and structural features of this compound. These methods provide information that complements the quantitative data obtained from chromatographic analyses.

Mass Spectrometry (MS): Beyond its use as an HPLC detector, mass spectrometry is a powerful standalone tool for structural characterization. Techniques like MALDI-TOF MS can determine the molecular weight distribution of the C10-C16 alkyl chain homologues. Soft ionization techniques, such as electrospray ionization (ESI), allow for the analysis of large biomolecular complexes and can provide insights into the structure of macromolecules. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecule. nih.gov This can confirm the presence of the sulfonate group and the aromatic ring, which are characteristic of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound, including the arrangement of atoms within the molecule. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For determining the presence of heavy metals, ICP-MS is a highly sensitive technique. It can quantify trace amounts of elements like lead (Pb) and arsenic (As).

Titrimetric Methods for Active Content and Process Control

Titrimetric methods are classic analytical techniques that remain important for determining the active content of this compound in commercial products and for process control during its manufacture. A common method is a two-phase titration. This involves titrating the anionic surfactant with a standard solution of a cationic surfactant, such as hyamine 1622, in the presence of a mixed indicator that is soluble in both the aqueous and an immiscible organic phase. The endpoint is indicated by a color change in one of the phases. Potentiometric titration is another method used, for instance, to determine residual sulfuric acid.

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The analysis of this compound in environmental samples such as soil, sediment, and water often requires extensive sample preparation to isolate the analyte from interfering matrix components. mdpi.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of LAS from aqueous samples. tubitak.gov.tr The sample is passed through a solid sorbent material that retains the LAS, which is then eluted with a small volume of a suitable solvent. This not only cleans up the sample but also concentrates the analyte, improving detection limits. tubitak.gov.tr Online SPE systems coupled directly to LC-MS/MS have been developed for automated and high-throughput analysis. shimadzu.com

Soxhlet Extraction: For solid samples like soil and sediment, Soxhlet extraction can be used to extract LAS using an appropriate solvent. nih.gov

Pressurized Liquid Extraction (PLE): PLE is a more modern and efficient technique that uses elevated temperatures and pressures to extract analytes from solid matrices more quickly and with less solvent than traditional methods. researchgate.net

Green Extraction Techniques: In recent years, there has been a shift towards more environmentally friendly "green" extraction techniques that aim to reduce solvent consumption and waste generation. mdpi.comnih.gov These include methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). mdpi.com

The choice of extraction method depends on the nature of the sample matrix and the analytical technique to be used for subsequent analysis. mdpi.com

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and credibility of environmental monitoring data for this compound, robust method validation and quality assurance (QA) programs are essential. epa.govresearchgate.net

Method Validation: Analytical methods must be validated to demonstrate that they are suitable for their intended purpose. epa.govamericanpharmaceuticalreview.com This involves evaluating several parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. shimadzu.com

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements of the same sample.

Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quality Assurance (QA): QA encompasses all the planned and systematic activities implemented to ensure that the data generated meets a defined standard of quality. researchgate.netasme.org Key elements of a QA program in environmental analysis include:

Standard Operating Procedures (SOPs): Detailed written instructions for performing routine analyses.

Use of Certified Reference Materials (CRMs): Materials with known concentrations of the analyte used to assess the accuracy of the method.

Participation in Inter-laboratory Comparison Studies: Analyzing the same samples as other laboratories to assess the comparability of results.

Control Charts: Graphical representations of quality control data over time to monitor the performance of the analytical method.

A comprehensive QA/QC program ensures that the data generated from the analysis of this compound are scientifically sound, legally defensible, and suitable for making informed environmental management decisions. researchgate.net

Environmental Remediation and Wastewater Treatment Technologies Research

Biological Treatment Processes for Removal from Wastewater

Biological treatment processes are a cornerstone of wastewater management, leveraging microbial activity to break down organic pollutants like LAS. These systems are generally considered the primary mechanism for LAS removal in municipal and industrial wastewater treatment plants.

Conventional activated sludge (CAS) systems are widely used for wastewater treatment and demonstrate high efficiency in removing LAS. These systems maintain a high concentration of microorganisms in an aeration tank to biodegrade organic matter. nih.govresearchgate.net Studies have shown that under optimal conditions, activated sludge processes can achieve LAS removal efficiencies of over 97%, with some monitoring studies of U.S. sewage treatment plants reporting removals as high as 99.3%. researchgate.netmdpi.com

The primary removal mechanism in these systems is biodegradation, rather than simple adsorption to the sludge. researchgate.net Effective removal requires an adequate adaptation period for the microbial community to acclimate to the surfactant, which can be around 20 days. researchgate.net After adaptation, microorganisms can efficiently degrade not only the parent LAS molecules but also their primary degradation intermediates, known as sulfophenylcarboxylic acids (SPCs). researchgate.net

Optimization of activated sludge systems for enhanced LAS removal involves managing several key operational parameters:

Sludge Retention Time (SRT): A longer SRT ensures that slow-growing microorganisms capable of degrading complex molecules like LAS are not washed out of the system. researchgate.net

Dissolved Oxygen (DO): Maintaining adequate DO levels is crucial for the aerobic bacteria that carry out the degradation. nih.gov

Sludge Recirculation: Proper recirculation of settled sludge from the clarifier back to the aeration tank is necessary to maintain a high concentration of active biomass. nih.gov

Temperature: While degradation can occur at low temperatures (e.g., 9°C), the rate may be slower, and the microbial community composition might shift. researchgate.net

Research indicates that even with a stepwise increase in the influent LAS concentration, a well-operated CAS system can maintain its percentage removal efficiency, although the absolute concentration in the effluent may rise. researchgate.net